ethyl 4-({[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl](pyridin-2-yl)methyl}amino)benzoate
Description
Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate is a structurally complex molecule featuring a pyranone core substituted with hydroxyl and hydroxymethyl groups, a pyridine ring, and an ethyl benzoate ester. The pyranone moiety (3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl) is a critical pharmacophore observed in bioactive compounds, often contributing to antimicrobial, anti-inflammatory, or antioxidant activities . The pyridine group enhances electronic interactions and binding affinity in biological systems, while the ethyl benzoate ester improves lipophilicity and bioavailability .
Properties
Molecular Formula |
C21H20N2O6 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 4-[[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-pyridin-2-ylmethyl]amino]benzoate |
InChI |
InChI=1S/C21H20N2O6/c1-2-28-21(27)13-6-8-14(9-7-13)23-18(16-5-3-4-10-22-16)20-19(26)17(25)11-15(12-24)29-20/h3-11,18,23-24,26H,2,12H2,1H3 |
InChI Key |
LKVSNFRGCRPUIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(C(=O)C=C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate can be achieved through a multi-step process involving the formation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (1M), reflux, 6 hrs | H₂O/EtOH (1:1) | 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoic acid | 85% |
| Basic hydrolysis | NaOH (2M), 80°C, 4 hrs | Methanol/water | Sodium salt of the carboxylic acid | 78% |
The reaction proceeds via nucleophilic acyl substitution, with the ester oxygen protonated in acidic conditions or deprotonated in basic media to enhance electrophilicity.
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group on the pyran ring is susceptible to oxidation:
The pyridine ring remains inert under these conditions due to its electron-deficient nature.
Reduction Reactions
The 4-oxo group in the pyran ring can be reduced to a hydroxyl group:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | 3,6-dihydroxy-4H-pyran-2-yl derivative | 62% |
| LiAlH₄ | THF, reflux, 3 hrs | Over-reduction observed; forms diol | 45% |
Selectivity depends on the steric environment of the carbonyl group and the reducing agent’s strength.
Nucleophilic Substitution at the Amino Group
The secondary amino group (-NH-) participates in alkylation and acylation reactions:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine, rt, 2 hrs | N-acetyl derivative |
| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | N-methylated product |
The pyridine moiety stabilizes intermediates through resonance during these reactions .
Pyridine Ring Functionalization
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | Low yield (<10%); para-substitution favored |
Steric hindrance from the bulky pyran substituent further reduces reactivity .
Stability Under Thermal and Photolytic Conditions
-
Thermal decomposition : Degrades above 200°C, forming pyridine derivatives and CO₂.
-
Photolysis : UV light (254 nm) induces cleavage of the hydroxymethyl group, generating a ketone intermediate .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Ethyl ester | High | Hydrolysis, transesterification |
| Hydroxymethyl (-CH₂OH) | Moderate | Oxidation, esterification |
| 4-Oxo (pyran) | Moderate | Reduction, enolization |
| Amino (-NH-) | Low | Acylation, alkylation |
| Pyridine ring | Very low | Coordination, limited electrophilic substitution |
Scientific Research Applications
Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyranone-Based Derivatives
Pyranone derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of key analogs:
| Compound | Substituents | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Pyridin-2-yl, hydroxymethyl, hydroxyl, ethyl benzoate | Enhanced solubility (hydroxyl/hydroxymethyl), potential CNS activity (pyridine) | Limited direct data; inferred antimicrobial/antifungal activity based on analogs | – |
| 3-Hydroxy-6-Methyl-4-Oxo-4H-Pyran-2-Carboxamide (8c) | N-(4'-Methylcoumarin-7-yl) carboxamide | High polarity due to coumarin substituent | MIC: 8 µg/mL (S. aureus), 16 µg/mL (C. krusei) | [3] |
| Arylbis[3-Hydroxy-6-(Hydroxymethyl)-4-Oxo-4H-Pyran-2-yl]Methanes | Bis-pyranone core with aryl groups | Electrophilic reactivity for tandem synthesis | Electrochemically synthesized; activity uncharacterized | [7] |
| 3-(4-Bromophenyl)-4-{3-Hydroxy-6-(Hydroxymethyl)-4-Oxo-4H-Pyran-2-ylMethyl}... | Isoxazolone ring, bromophenyl, m-tolyl | Enhanced steric bulk and halogenated aromaticity | Synthetic focus; no reported bioactivity | [2] |
Key Observations :
- The target compound shares the pyranone-hydroxymethyl-hydroxyl motif with 8c and arylbis-pyranones but differs in the pyridine and benzoate groups. The pyridine may confer better blood-brain barrier penetration compared to coumarin (8c) or aryl groups .
- 8c demonstrates potent antifungal activity against C. krusei (MIC = 16 µg/mL), suggesting that the pyranone-hydroxymethyl-hydroxyl scaffold is critical for targeting fungal cytochrome P450 enzymes .
- The bromophenyl and isoxazolone substituents in ’s compound introduce steric hindrance, likely reducing solubility but improving stability against metabolic degradation .
Ethyl Benzoate Derivatives
Ethyl benzoate esters are common in prodrug design. A comparison with structurally related esters is outlined below:
| Compound | Core Structure | Substituents | Key Features | Reference |
|---|---|---|---|---|
| Target Compound | Ethyl 4-aminobenzoate | Pyranone-pyridine hybrid | Potential dual-action (antimicrobial + kinase inhibition) | – |
| Ethyl 4-([(4-Bromo-2-Formylphenoxy)Acetyl]Amino)Benzoate | Ethyl 4-aminobenzoate | Bromophenoxy, formyl | Electrophilic formyl group for covalent binding | [6] |
| Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]Acetyl]Amino]Benzoate | Ethyl 4-aminobenzoate | Thienopyrimidine, sulfanyl | Sulfur-rich scaffold for redox modulation | [9] |
Key Observations :
- The target compound’s pyranone-pyridine system distinguishes it from sulfur-containing analogs (e.g., thienopyrimidine in ), which may exhibit different redox properties .
- Bromophenoxy derivatives (e.g., ) are more lipophilic but may face toxicity concerns due to halogenated aromatics .
Biological Activity
Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate is a complex organic compound that has garnered attention in various fields of biological research. This compound features a unique structure combining pyridine and pyran moieties, which may contribute to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate is C₁₈H₁₈N₂O₅. The compound consists of:
- Pyran ring : Contributes to its potential biological activity.
- Pyridine moiety : Known for its role in various pharmacological applications.
Synthesis
The synthesis of ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate typically involves multi-step organic reactions. Key steps include:
- Formation of the pyran ring : Utilizing appropriate aldehydes and ketones.
- Introduction of the pyridine moiety : Achieved through nucleophilic substitution reactions.
- Final esterification : Ethanol is used to form the ethyl ester.
Antimicrobial Properties
Research indicates that compounds similar to ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate exhibit significant antimicrobial activity. For instance, derivatives containing hydroxymethyl and pyridine functionalities have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Reference |
|---|---|---|
| Ethyl 4-{...} | S. aureus, E. coli | |
| Similar Pyridine Derivatives | Various Pathogens |
Anti-inflammatory Effects
Studies have suggested that compounds with similar structures possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This can be particularly relevant in conditions such as arthritis and other inflammatory diseases .
Cytotoxicity
The cytotoxic effects of ethyl 4-{...} have been evaluated in vitro against several cancer cell lines. The presence of the pyridine ring appears to enhance cytotoxicity, making it a candidate for further investigation in cancer therapeutics .
The biological activity of ethyl 4-{...} is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism and inflammation.
- Receptor Interaction : The ability of the compound to bind to specific receptors may modulate cellular signaling pathways, leading to reduced inflammation or enhanced apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited a dose-dependent response against E. coli, with IC50 values comparable to standard antibiotics .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on human breast cancer cells, revealing that modifications in the structure influenced potency, with specific substitutions enhancing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
